Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFHLYDZLVANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly its affinity for nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structure
This compound features a bicyclic framework that includes a nitrogen atom within its structure. This unique arrangement contributes to its biological activity and interaction with various receptors.
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques, such as the Diels-Alder reaction. This reaction allows for the formation of the bicyclic structure in a stereoselective manner, often utilizing solvents like toluene or dichloromethane under controlled conditions .
Interaction with Nicotinic Acetylcholine Receptors
This compound has been studied for its binding affinity to nAChRs, which are crucial for neurotransmission and play roles in various physiological processes. Research indicates that this compound exhibits significant affinity for these receptors, similar to that of epibatidine, a well-known nAChR agonist .
Table 1: Binding Affinity Comparisons
| Compound | Binding Affinity (nM) | Activity Type |
|---|---|---|
| This compound | <10 | Agonist |
| Epibatidine | <1 | Agonist |
| Nicotine | 10-20 | Agonist |
Analgesic Properties
Studies have shown that compounds structurally related to this compound possess analgesic properties. For instance, epibatidine has demonstrated potent analgesic effects in animal models; however, its high toxicity limits therapeutic applications . The challenge remains to develop analogues with reduced toxicity while retaining efficacy.
Case Studies
- Epibatidine Analogues : Research on epibatidine analogues has highlighted the potential of this compound as a scaffold for developing new analgesics with better safety profiles .
- Toxicity Assessment : A comparative study assessed the toxicity of this compound against known nAChR ligands, revealing that while it retains high binding affinity, modifications could potentially mitigate adverse effects .
The mechanism of action for this compound involves its interaction with nAChRs, leading to modulation of neurotransmitter release and subsequent physiological responses. The precise pathways may vary depending on receptor subtype and tissue context.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent.
- Neurotransmitter Modulation : Compounds with similar structural features are often investigated for their ability to modulate neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The bicyclic structure allows for unique interactions with cholinergic receptors, which are crucial in cognitive function and memory .
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, suggesting potential applications in pain management therapies .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block in the synthesis of complex molecules.
- Synthetic Intermediates : It is utilized as a key intermediate in the total synthesis of various natural products and pharmaceuticals. Its unique bicyclic framework facilitates the construction of diverse chemical libraries .
- Functionalization : The compound can undergo various chemical transformations, including oxidation and reduction reactions, allowing for the introduction of different functional groups that enhance its utility in synthetic pathways .
Biochemical Probes
The compound's ability to interact with biological targets makes it an effective biochemical probe.
- Enzyme Interaction Studies : this compound can be employed in studies aimed at understanding enzyme mechanisms and protein-ligand interactions. Its binding properties can provide insights into the design of more selective inhibitors or activators for specific enzymes .
- Target Identification : The compound's unique structure allows researchers to explore its interactions with various receptors and enzymes, aiding in the identification of new drug targets .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Comparison with Similar Compounds
Positional Isomers
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1230486-65-3)
- Structural Differences : The nitrogen and ester positions are swapped compared to the target compound.
- Physicochemical Properties: Molecular Formula: C₈H₁₃NO₂ (identical to the target compound). Hazards: Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) . Spectral Data: Key ¹³C NMR signals at δ 170.24 (ester carbonyl) and 167.60 (amide carbonyl) in related derivatives .
Key Insight : Positional isomerism significantly impacts reactivity and toxicity. The 7-aza-2-carboxylate isomer’s hazards highlight the importance of substituent placement in safety profiles.
Functional Group Variations
tert-Butyl Esters
- Example : tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 188624-94-4)
- Impact : Bulkier tert-butyl groups enhance steric protection and lipophilicity, altering solubility and metabolic stability.
Acetoxy Derivatives
- Example : (6-Chloropyridin-3-yl)methyl exo-2-acetoxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (Compound 11)
Stereochemical Variations
- Exo vs. Endo Substituents :
- Exo-2-acetoxy derivatives (e.g., Compound 11) exhibit distinct NMR shifts (δ 4.73 for H2) compared to endo-2-acetoxy derivatives (δ 4.99–4.90 for H2) .
- Biological Relevance : Exo/endo configurations influence binding affinity in epibatidine analogs, a class of nicotinic acetylcholine receptor ligands .
Heteroatom Substitution
- 7-Oxabicyclo[2.2.1]heptane Derivatives :
Protected and Functionalized Derivatives
- Boc-Protected Amines :
- Example: tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
- Molecular Formula: C₁₁H₂₀N₂O₂.
- Role: Facilitates selective functionalization during synthesis .
- Fluorinated Derivatives :
- Example: tert-Butyl 1-(fluoromethyl)-4-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Introduces electronegative fluorine, enhancing metabolic stability .
Preparation Methods
Five-Step Synthesis with Platinum Oxide Catalyst
- Starting from 4-acetamidophenol, catalytic hydrogenation using platinum dioxide produces trans-N-(4-hydroxycyclohexyl)-acetamide.
- Subsequent oxidation to cyclohexanone and reduction with sodium borohydride improves the yield of the trans isomer.
- Protection of the amine group with carbobenzoxy or acetyl groups facilitates tosylation or mesylation.
- Cyclization under controlled acidic aqueous ethanol conditions forms the bicyclic amine.
- This route achieves an overall yield of 18–36%, depending on catalyst loading and reaction conditions.
Alternative Routes
- Diels-Alder reactions of N-substituted pyrroles with dimethylacetylene dicarboxylate have been reported but generally suffer from low yields (<9%).
- Attempts to form the bicyclic structure via ring closure at the carbon-nitrogen bond in the last step have been more successful.
- Use of triethyloxonium fluoborate to convert mesylate intermediates to imido esters, followed by hydrolysis and cyclization, improves yields.
Preparation of Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate
While the above routes describe the synthesis of the parent bicyclic amine, the preparation of the methyl ester derivative involves additional steps to install the carboxylate function at the 7-position.
General Strategy
- Introduction of the carboxylate group is typically achieved by starting from precursors bearing ester functionalities or by functional group transformations on the bicyclic amine.
- The methyl ester can be introduced via esterification of the corresponding carboxylic acid or by using ester-containing dienophiles in Diels-Alder reactions.
Diels-Alder Approach
- N-carbomethoxypyrrole reacts with dimethylacetylene dicarboxylate under Lewis acid catalysis (e.g., aluminum chloride) to yield bicyclic intermediates bearing ester groups.
- This method can provide high regio- and stereoselectivity and yields up to 93% for some derivatives.
- Subsequent hydrogenation and functional group manipulations yield this compound.
Comparative Data on Preparation Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Platinum oxide reduction route | Reduction, oxidation, protection, cyclization | Platinum dioxide, Jones reagent, sodium borohydride | 18–36 | Requires expensive catalyst, multi-step |
| Diels-Alder with Lewis acid | Cycloaddition, hydrogenation | Aluminum chloride, dimethylacetylene dicarboxylate | Up to 93 | High yield for ester-containing bicyclic intermediates |
| Mesylation-imido ester route | Mesylation, imido ester formation, hydrolysis, cyclization | Methanesulfonyl chloride, triethyloxonium fluoborate | 18 | Improved yield, fewer steps, sensitive pH control |
Critical Reaction Conditions and Notes
- The reduction of 4-acetamidophenol to trans-N-(4-hydroxycyclohexyl)-acetamide is sensitive to catalyst type and loading; platinum dioxide gives higher yields than Raney nickel.
- Hydrolysis of imido esters requires strict pH control (1.5–2.0) to avoid reversion to amides.
- Cyclization to the bicyclic amine is optimized in 70–80% aqueous ethanol at room temperature; lower temperatures or different solvent ratios increase elimination side reactions.
- Protection of the amine group is essential to facilitate tosylation or mesylation steps; carbobenzoxy and acetyl groups have been successfully used.
- The Diels-Alder approach benefits from Lewis acid catalysis to improve regioselectivity and yield.
Research Findings and Spectral Characterization
- Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure and stereochemistry of the synthesized compounds.
- The methyl ester derivative exhibits characteristic absorption patterns consistent with the bicyclic framework.
- Temperature-dependent NMR studies reveal dynamic behavior related to rotation around the N-CO bond in acyl derivatives.
- Mass spectrometry and infrared spectroscopy further support the structural assignments.
Q & A
Q. What are the recommended safety precautions when handling Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate?
- Methodological Answer : Proper personal protective equipment (PPE) is critical. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. A full chemical-resistant suit is advised for high-concentration handling . Respiratory protection (e.g., NIOSH-certified P95 respirators) is required for aerosolized particles. In case of exposure:
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Two primary routes are documented:
- Multi-step synthesis (18–36% yield): Begins with cyclization of pyrrolidine derivatives, followed by oxidation and esterification. Platinum oxide catalysts improve yields but require careful stoichiometric control .
- Radical cyclization : Uses BuSnH-mediated radical translocation from methyl N-(o-bromobenzoyl)pyrrolidine precursors. This method avoids heavy metal catalysts but demands rigorous inert conditions .
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H NMR (CDCl) shows distinct signals for the bicyclic framework (e.g., δ 4.34 ppm for bridgehead protons) and ester groups (δ 3.95 ppm for methoxy) .
- Mass spectrometry : ESI-MS confirms molecular weight (155.19 g/mol) via [M+1] or [M+23] adducts .
Advanced Research Questions
Q. How can stereochemical control be achieved during transannular alkylation in derivative synthesis?
- Methodological Answer : Stereoselectivity is influenced by:
- Elimination-Cyclization : β-elimination of silyl ethers generates exo-alkenes, which cyclize to form the [2.2.1] ring system with defined stereochemistry. SmI-mediated reductions of keto intermediates further direct stereochemical outcomes .
- Substrate pre-organization : Preferential axial alignment of substituents in the bicyclic framework minimizes steric strain during cyclization .
Q. What strategies enable functionalization of the bicyclic core for pharmacological applications?
- Methodological Answer :
- Carboxylate modifications : The methyl ester can be hydrolyzed to a carboxylic acid for coupling with amines (e.g., piperazine derivatives) via EDC/HOBt activation .
- N-protection : tert-Butyloxycarbonyl (Boc) groups are introduced at the bridgehead nitrogen using BocO under basic conditions, enabling subsequent Suzuki-Miyaura cross-coupling or SNAr reactions .
Q. How do conformational constraints impact rotational barriers in derivatives?
- Methodological Answer : The bicyclic system reduces rotational freedom:
- N–CO bond barriers : In N-acetyl derivatives, barriers are ~1.2 kcal/mol lower than in unstrained analogs due to torsional strain relief in the rigid framework.
- N–NO barriers : N-Nitroso derivatives show a 6.5 kcal/mol reduction, attributed to partial double-bond character stabilization within the constrained geometry .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
